Einecs 265-849-3

Descripción

Contextualizing Ethoxylated Amine Derivatives within Contemporary Surfactant Chemistry

Ethoxylated fatty amines are a prominent group within the broader category of non-ionic surfactants. atamanchemicals.comvenus-goa.com Surfactants, or surface-active agents, are amphiphilic compounds, meaning they possess both a water-loving (hydrophilic) head and a water-fearing (hydrophobic) tail. This dual nature allows them to reduce the surface tension at the interface between liquids, or between a liquid and a solid. atamanchemicals.comvenus-goa.com The synthesis of ethoxylated amines involves the reaction of a fatty amine with ethylene (B1197577) oxide, which introduces polyethylene (B3416737) glycol chains onto the amine's nitrogen atom. venus-goa.comchalmers.se This process enhances the water solubility of the otherwise oil-soluble fatty amine. venus-goa.com

The resulting ethoxylated amine derivatives are valued for their roles as emulsifiers, dispersants, wetting agents, and detergents in industries such as textiles, agriculture, and oil and gas. atamanchemicals.comvenus-goa.compcc.eu A unique characteristic of fatty amine ethoxylates is that, while classified as non-ionic, they can exhibit cationic (positively charged) properties under acidic conditions due to the protonation of the amine group. atamanchemicals.comresearchgate.net This "switchable" nature is a subject of contemporary research, particularly for applications in challenging environments like high-salinity and high-temperature oil reservoirs. researchgate.net Their ability to function effectively in hard water and across a range of pH conditions contributes to their versatility. atamanchemicals.com

Structural Characterization and Compositional Variability of the Compound Class

The chemical structure of ethoxylated fatty amines consists of a hydrophobic alkyl chain attached to a hydrophilic polyoxyethylene chain via a nitrogen atom. researchgate.net For the specific class of ethoxylated C16-18 and C18-unsaturated alkyl amines, the hydrophobic portion is derived from fatty amines with 16 to 18 carbon atoms, including both saturated (C16, C18) and unsaturated (C18) chains. cir-safety.org A common industrial source for these alkyl chains is tallow (B1178427) (animal fat), which naturally contains a mixture of fatty acids such as palmitic acid (C16), stearic acid (C18), and oleic acid (C18:1). cir-safety.orgmdpi.com

A defining feature of this compound class is its compositional variability, which leads to its classification as a UVCB substance (Substance of Unknown or Variable composition, Complex reaction product, or Biological material). publisso.desantos.com This variability arises from two primary sources:

The Alkyl Chain : The raw material, such as tallow, provides a mixture of different fatty amine chain lengths and degrees of saturation. cir-safety.org

The Ethoxylate Chains : The ethoxylation process does not add a precise number of ethylene oxide units to each molecule. Instead, it produces a mixture of oligomers with a distribution of polyoxyethylene chain lengths. cir-safety.org Furthermore, for a primary amine, the two polyethoxylate chains attached to the nitrogen may not be symmetrical. cir-safety.org

The properties of the final product depend heavily on the length of the alkyl chain and the average number of ethylene oxide units (degree of ethoxylation). atamanchemicals.com

Table 1: Structural and Compositional Characteristics

| Feature | Description | Source of Variability |

| Hydrophobic Moiety | Alkyl groups derived from fatty amines. | Mixture of C16 (palmitic), C18 (stearic), and C18-unsaturated (oleic) chains from sources like tallow. cir-safety.org |

| Hydrophilic Moiety | Polyoxyethylene (polyethylene glycol) chains. | The ethoxylation process results in a distribution of chain lengths (oligomers). cir-safety.org |

| Linkage | Tertiary amine nitrogen atom. | The two polyoxyethylene chains attached to the nitrogen may be of different lengths. cir-safety.org |

| Overall Classification | UVCB Substance. | Inherent mixture of different alkyl chains and polyoxyethylene chain lengths. publisso.desantos.com |

Historical Trajectories and Foundational Discoveries in Academic Research on Ethoxylated Fatty Amines

The development of ethoxylated amines is an extension of the broader industrial ethoxylation process, which is used to produce a vast range of non-ionic surfactants from substrates like fatty alcohols and acids. taylorandfrancis.com Early academic research focused on the fundamental kinetics and mechanisms of the ethoxylation reaction. swinburne.edu.au A key finding was the significant influence of temperature on the reaction with fatty amines; high temperatures were found to limit the addition of ethylene oxide, while lower temperatures allowed for higher degrees of ethoxylation. chalmers.se

A significant area of research has been the optimization of the manufacturing process to improve product purity. For instance, foundational studies revealed that the formation of undesirable byproducts, such as glycol ether amines, could be substantially reduced by introducing a small amount of acid during the reaction. google.com This discovery led to higher-purity products with improved quality.

More recent academic research has shifted towards understanding the functional performance and environmental fate of these surfactants. Studies have demonstrated that the biodegradation of ethoxylated fatty amines can proceed through a central fission of the molecule at the carbon-nitrogen bond, where microorganisms utilize the alkyl chain as a food source. nih.gov In applied research, scientists have investigated their role as powerful adjuvants in herbicide formulations, where they enhance the absorption of the active ingredient into plant foliage. wur.nl Other research has explored their use in enhanced oil recovery, demonstrating their ability to generate stable foams for mobility control in high-temperature, high-salinity carbonate reservoirs. researchgate.net

Structure

3D Structure of Parent

Propiedades

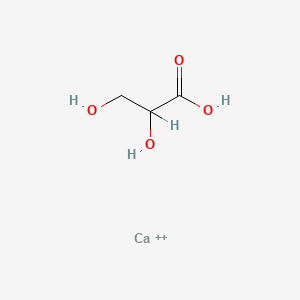

Número CAS |

65644-56-6 |

|---|---|

Fórmula molecular |

C3H6CaO4+2 |

Peso molecular |

146.16 g/mol |

Nombre IUPAC |

calcium;2,3-dihydroxypropanoic acid |

InChI |

InChI=1S/C3H6O4.Ca/c4-1-2(5)3(6)7;/h2,4-5H,1H2,(H,6,7);/q;+2 |

Clave InChI |

AWJNHTPICURSMP-UHFFFAOYSA-N |

SMILES canónico |

C(C(C(=O)O)O)O.[Ca+2] |

Origen del producto |

United States |

Advanced Methodologies in Synthesis and Chemical Modification

Mechanistic Investigations of Ethoxylation Reactions on Long-Chain Unsaturated Amines

The ethoxylation of long-chain unsaturated amines, such as oleylamine (B85491), is a complex process involving the nucleophilic addition of the amine to the ethylene (B1197577) oxide ring. alfa-chemistry.comvenus-goa.com The reaction typically proceeds in two stages. Initially, the primary amine reacts with two molecules of ethylene oxide to form an N,N-bis-(2-hydroxyethyl)-N-alkylamine intermediate without the need for a catalyst. google.com Subsequent additions of ethylene oxide to this intermediate to form longer polyoxyethylene chains require catalytic activation. chalmers.se

The reaction is highly temperature-dependent. chalmers.se Mechanistic studies, including those utilizing techniques like computational fluid dynamics (CFD), have been employed to understand the interplay of chemical kinetics and physical transport processes within the reactor. swinburne.edu.au These investigations are crucial for optimizing reaction conditions and ensuring product quality.

A "hydrogen borrowing" mechanism has also been proposed for similar N-alkylation reactions, where a metal catalyst facilitates the dehydrogenation of an alcohol to an aldehyde, which then reacts with an amine. nih.govchemrxiv.org While more commonly described for alcohol alkylation, the principles of intermediate imine or enamine formation and subsequent hydrogenation offer insights into potential pathways in amine ethoxylation under specific catalytic conditions. nih.govchemrxiv.orgresearchgate.net

Catalytic Systems and Their Influence on Ethoxylation Selectivity and Efficiency

A variety of catalytic systems are utilized to influence the selectivity and efficiency of the ethoxylation of fatty amines. alfa-chemistry.com Homogeneous basic catalysts like potassium hydroxide (B78521) (KOH) are commonly used to facilitate the insertion of ethylene oxide at relatively low temperatures and pressures. core.ac.ukwikipedia.org However, these catalysts can lead to a broad distribution of ethoxylate chain lengths. google.com

To achieve a more "peaked" or narrow distribution of homologs, which is often desirable for specific applications, alternative catalytic systems have been developed. google.comgoogle.com Lewis acids, such as boron trifluoride, have been shown to produce ethoxylated products with a more controlled, narrower distribution. google.com More recently, catalysts based on strontium or barium hydroxide, as well as hydrotalcite, have been patented for their ability to produce peaked distributions at specific temperature ranges (140-200°C). google.com The choice of catalyst is a critical factor in controlling the reaction rate and minimizing the formation of by-products like dioxane and various polyethylene (B3416737) glycol derivatives. chalmers.segoogle.com

The table below summarizes various catalytic systems and their effects on the ethoxylation of long-chain amines.

| Catalyst Type | Typical Examples | Key Effects on Ethoxylation |

| Homogeneous Base | Potassium Hydroxide (KOH), Sodium Hydroxide (NaOH) | Fast reaction rates, but leads to a broad (flat) homolog distribution. core.ac.ukgoogle.com |

| Lewis Acids | Boron Trifluoride (BF3) | Promotes a narrow, "peaked" distribution of ethoxylates. google.com |

| Alkaline Earth Hydroxides | Strontium Hydroxide, Barium Hydroxide | Can produce a peaked distribution, particularly within specific temperature ranges (e.g., 140-200°C). google.com |

| Mixed Metal Oxides | Hydrotalcite-type catalysts | Used to achieve narrow product distributions. google.comswinburne.edu.au |

| Pincer Complexes | Manganese-based pincer complexes | Explored for direct synthesis of ethoxylated polyethylenimines from ethanolamine, suggesting potential for amine ethoxylation. nih.govchemrxiv.org |

Post-Ethoxylation Derivatization and Functional Group Transformation Strategies

Following the initial ethoxylation, the terminal hydroxyl groups of the polyoxyethylene chains can be further modified to create a wide range of functionalized derivatives with tailored properties. justdial.com These post-ethoxylation derivatization strategies enhance the functionality of the surfactant for specific applications.

One common modification is the conversion of the terminal alcohol to a sulfate (B86663) ester, creating an anionic surfactant known as an ethoxysulfate. wikipedia.org This is typically achieved by reacting the alcohol ethoxylate with a sulfating agent like sulfur trioxide or chlorosulfuric acid, followed by neutralization with a base such as sodium hydroxide. wikipedia.org

Other derivatization strategies involve converting the terminal hydroxyl group into different functional moieties to alter the surfactant's chemical and physical properties. For analytical purposes, derivatization is often employed to make the molecules more amenable to techniques like gas chromatography-mass spectrometry (GC-MS). researchgate.netscielo.org.za Reagents such as phenyl isocyanate or silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are used to convert the terminal alcohols into derivatives with lower boiling points or better ionization efficiency. researchgate.net While primarily for analysis, these reactions demonstrate the feasibility of transforming the terminal hydroxyl group.

Process Optimization for Controlled Synthesis of Homologous Ethoxylate Distributions

Controlling the distribution of ethoxylate chain lengths (homologs) is a primary goal in the synthesis of oleylamine ethoxylate, as the distribution significantly impacts the final product's performance characteristics. google.com A narrow, or "peaked," distribution, where the majority of the molecules have a chain length close to the target average, is often preferred over a broad distribution. google.comgoogle.com

Process optimization involves several key parameters:

Catalyst Selection : As discussed previously, the choice of catalyst is paramount. Lewis acid catalysts or specific alkaline earth hydroxides are employed to favor a peaked distribution over the broader distribution typically produced by conventional base catalysts. google.comgoogle.com

Temperature Control : Temperature is a critical factor. For certain catalyst systems, such as those designed for peaked distributions, the temperature must be maintained within a narrow range (e.g., 100-130°C) for the reaction to proceed effectively. google.com

Reactant Stoichiometry : The molar ratio of ethylene oxide to the amine substrate is carefully controlled to achieve the desired average degree of ethoxylation. google.comgoogle.com Processes may involve multiple stages with varying amounts of ethylene oxide added in each stage to fine-tune the final homolog distribution. google.com

By-product Minimization : The addition of acids, such as phosphoric or sulfuric acid, prior to ethoxylation has been shown to reduce the formation of undesirable by-products like glycol ethers. google.comgoogle.com

The table below outlines key parameters for process optimization.

| Optimization Parameter | Strategy | Desired Outcome |

| Catalyst System | Use of Lewis acids (e.g., BF3) or specific mixed metal oxides instead of generic bases (e.g., KOH). google.comgoogle.com | Narrow ("peaked") distribution of ethoxylate chain lengths. |

| Temperature | Maintain strict temperature control within optimal ranges for the chosen catalyst (e.g., 100-130°C for some peaked-distribution catalysts). google.com | Enhanced catalyst activity and selectivity; prevention of catalyst destruction. google.com |

| Reactant Ratio | Precise control of the ethylene oxide to amine molar ratio, often in a multi-stage addition process. google.comgoogle.com | Achievement of the target average number of ethoxy units per molecule. |

| Additive Inclusion | Addition of a proton donor (acid) to the reaction mixture before ethylene oxide addition. google.comgoogle.com | Reduction in the concentration of undesirable glycol ether by-products. google.com |

Sophisticated Analytical and Spectroscopic Characterization

High-Resolution Spectroscopic Techniques for Comprehensive Structural Elucidation

The definitive structural confirmation of complex molecules like Poly(oxy-1,2-ethanediyl), .alpha.-(2-aminopropyl)-.omega.-hydroxy-, C12-14-alkyl ethers relies on the combined application of nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy: One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC) NMR experiments are fundamental to piecing together the molecular framework. nouryon.com

¹H NMR: Proton NMR provides information on the chemical environment of hydrogen atoms. For this compound, characteristic signals would include those from the long C12-C14 alkyl chains (typically in the δ 0.8-1.6 ppm range), the protons on the carbons adjacent to the ether oxygen and the amine nitrogen (δ 2.3-3.0 ppm), and the repeating ethoxy (-OCH₂CH₂-) units (δ 3.5-4.0 ppm). libretexts.orgresearchgate.net The terminal hydroxyl proton signal can also be observed.

¹³C NMR: Carbon-13 NMR helps identify the different types of carbon atoms. Carbons in the alkyl chain appear upfield (δ 14-32 ppm), while carbons bonded to the ether oxygen (δ 65-90 ppm) and the nitrogen atom (δ 10-65 ppm) are deshielded and appear further downfield. libretexts.orgeuropa.eu

2D NMR: Techniques such as Correlated Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are used to establish connectivity between protons and carbons, confirming the sequence of atoms within the molecule and verifying the attachment of the polyoxyethylene chain to the alkyl amine structure. nouryon.com

Mass Spectrometry (MS): Mass spectrometry is crucial for determining the molecular weight distribution of the oligomers. Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled with a time-of-flight (TOF) analyzer can resolve the individual oligomers that differ by the number of ethoxy units and the length of the alkyl chain (C12 vs. C14). uoguelph.ca The fragmentation patterns observed in tandem MS (MS/MS) experiments can further confirm the molecular structure.

Table 1: Illustrative NMR Chemical Shift Assignments for C12-14 Alkyl Amine Ethoxylate This table presents expected chemical shift ranges for the primary structural components of the molecule. Actual values can vary based on the solvent and specific oligomer.

| Structural Unit | Nucleus | Expected Chemical Shift (ppm) |

| Alkyl Chain (-CH₃) | ¹H | ~0.88 |

| Alkyl Chain (-CH₃) | ¹³C | ~14 |

| Alkyl Chain (-CH₂-)n | ¹H | ~1.25 |

| Alkyl Chain (-CH₂-)n | ¹³C | ~22-32 |

| Amine-adjacent (-CH₂-N) | ¹H | ~2.5-2.8 |

| Amine-adjacent (-CH₂-N) | ¹³C | ~40-50 |

| Ethoxy Chain (-O-CH₂-CH₂-O-) | ¹H | ~3.65 |

| Ethoxy Chain (-O-CH₂-CH₂-O-) | ¹³C | ~70 |

| Terminal Hydroxyl (-OH) | ¹H | Variable |

Chromatographic Separations and Quantitative Analysis of Ethoxylate Oligomer Distributions

As a commercial product, Einecs 265-849-3 is a mixture of molecules with varying alkyl chain lengths (C12 and C14) and a distribution of polyethylene (B3416737) glycol chain lengths. asme.org High-performance liquid chromatography (HPLC) is the primary technique for separating and quantifying this oligomeric distribution. oup.comresearchgate.net

The separation can be challenging due to the complexity of the mixture. Different HPLC modes are employed:

Reversed-Phase HPLC (RP-HPLC): Using a nonpolar stationary phase (like C8 or C18), separation is primarily driven by the hydrophobicity of the alkyl chain. Within the same alkyl chain series, oligomers with shorter ethoxylate chains are more hydrophobic and elute later.

Hydrophilic Interaction Liquid Chromatography (HILIC): With a polar stationary phase, HILIC provides separation based on the polarity of the ethoxylate chain. In this mode, molecules with longer, more polar ethoxylate chains are retained longer.

Normal-Phase HPLC (NP-HPLC): This mode can also be effective for separating oligomers based on the number of ethoxylate units.

Table 2: Representative HPLC Separation Data for Ethoxylate Oligomers This table illustrates a typical elution order in RP-HPLC and the corresponding data obtained from LC-MS analysis for a hypothetical C12-amine ethoxylate mixture.

| Oligomer | Retention Time (min) | Detected Mass (m/z) [M+H]⁺ | Relative Abundance (%) |

| C12-amine-(EO)₅ | 12.5 | 408.3 | 15 |

| C12-amine-(EO)₄ | 13.8 | 364.3 | 25 |

| C12-amine-(EO)₃ | 15.2 | 320.2 | 30 |

| C12-amine-(EO)₂ | 16.7 | 276.2 | 20 |

| C12-amine-(EO)₁ | 18.1 | 232.2 | 10 |

Advanced Thermal Analysis and Rheological Characterization of Ethoxylated Amine Systems

The performance of ethoxylated amines in various applications is highly dependent on their thermal stability and their behavior in solution, which are assessed by thermal analysis and rheology.

Thermal Analysis:

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is used to determine the thermal stability and decomposition profile of the compound. For polymers like ethoxylated amines, TGA curves typically show the onset temperature of degradation and can reveal multi-step degradation processes. researchgate.netuu.nl

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample during a controlled temperature scan. It is used to detect thermal transitions such as the glass transition temperature (Tg), which is characteristic of the amorphous polymer structure, as well as any melting (Tm) or crystallization (Tc) events. up.ac.zaerasm.org For ethoxylated amines, the Tg is influenced by the length of the ethoxylate chains.

Rheological Characterization: Ethoxylated amines are non-ionic surfactants that can significantly modify the flow properties of aqueous solutions. Rheology, the study of the flow of matter, is used to characterize these effects. Using a rheometer, properties such as viscosity can be measured as a function of shear rate, concentration, and temperature. These surfactants can form complex micellar structures (e.g., spherical, worm-like micelles) that lead to a substantial increase in viscosity, a property leveraged in applications like thickeners for cleaning products. researchgate.net

Table 3: Typical Thermal and Rheological Properties for C12-14 Ethoxylated Amine Systems This table provides representative data for the thermal and rheological behavior of materials similar to this compound.

| Parameter | Technique | Typical Value / Observation |

| Onset of Decomposition | TGA | > 200 °C |

| Glass Transition (Tg) | DSC | -40 °C to -10 °C |

| Viscosity (1% solution, 25°C) | Rheometry | 50 - 200 mPa·s |

| Thickening Behavior | Rheometry | Viscosity increases significantly with concentration |

Surface-Sensitive Analytical Methods for Probing Interfacial Behavior

As surfactants, the primary function of ethoxylated amines occurs at interfaces (e.g., liquid-air, liquid-oil). Surface-sensitive techniques are essential for characterizing this behavior.

Surface Tension Measurement: The effectiveness of a surfactant is often quantified by its ability to lower the surface tension of water. A tensiometer is used to measure surface tension as a function of surfactant concentration. From this data, two key parameters are derived:

Critical Micelle Concentration (CMC): The concentration at which surfactant molecules begin to self-assemble into micelles in the bulk solution, corresponding to the point of maximum surface tension reduction. up.ac.za

Surface Tension at the CMC (γcmc): The minimum surface tension value achieved, indicating the efficiency of the surfactant in packing at the interface.

Neutron Reflectometry (NR): NR is a powerful, non-destructive technique for obtaining detailed structural information about surfaces and interfaces at the angstrom scale. uu.nl By measuring the reflection of a neutron beam from a surface, one can determine the thickness, density, and composition of adsorbed surfactant layers. Using contrast variation with deuterated solvents or surfactants, it is possible to highlight specific parts of the molecular structure at the interface, revealing details about the orientation and packing of the C12-C14 alkyl chains and the hydration of the hydrophilic polyoxyethylene-amine head groups.

Table 4: Representative Interfacial Properties of C12-14 Ethoxylated Amines This table shows typical values for interfacial properties derived from surface-sensitive measurements for this class of non-ionic surfactants.

| Property | Method | Typical Value |

| Critical Micelle Concentration (CMC) | Surface Tensiometry | 10⁻⁵ to 10⁻⁴ mol/L |

| Surface Tension at CMC (γcmc) | Surface Tensiometry | 30 - 40 mN/m |

| Adsorbed Layer Thickness | Neutron Reflectometry | 20 - 50 Å |

| Area per Molecule | Neutron Reflectometry | 50 - 80 Ų |

Physicochemical Behavior and Supramolecular Assembly

Investigation of Micellar Self-Assembly and Critical Micelle Concentration (CMC) in Aqueous and Nonaqueous Solvents

There is currently no available scientific literature that investigates the micellar self-assembly or determines the Critical Micelle Concentration (CMC) of DL-Glyceric acid hemicalcium salt hydrate (B1144303) in either aqueous or nonaqueous solvents. Such studies would be necessary to characterize its potential as a surfactant.

Phase Behavior and Microemulsion Formation in Multi-Component Systems

Detailed studies on the phase behavior of DL-Glyceric acid hemicalcium salt hydrate in multi-component systems, which are essential for understanding its capacity to form microemulsions, have not been published. Research in this area would involve creating phase diagrams to map the conditions under which single-phase microemulsions might form.

Interfacial Tension Reduction and Wetting Phenomena Mechanisms

No experimental data is available regarding the ability of DL-Glyceric acid hemicalcium salt hydrate to reduce interfacial tension between immiscible liquids, such as oil and water. The mechanisms by which it might influence wetting phenomena on various surfaces are also uncharacterized.

Adsorption Characteristics at Solid-Liquid Interfaces and Colloid Stabilization Mechanisms

The adsorption behavior of DL-Glyceric acid hemicalcium salt hydrate at solid-liquid interfaces has not been documented in scientific research. Consequently, its mechanisms for stabilizing colloidal suspensions are not understood.

Interaction with Polyelectrolytes and Polymeric Systems

DL-Glyceric acid hemicalcium salt hydrate has been identified as a modifier in the manufacturing of polymers. biosynth.com It can be used to alter the properties of materials such as polyesters and epoxy resins. biosynth.com However, detailed studies on the specific interactions, such as binding isotherms, electrostatic interactions, and the formation of complex coacervates with various polyelectrolytes and polymeric systems, are not present in the available literature.

Environmental Fate and Transport Studies

Biodegradation Pathways and Kinetics in Environmental Compartments

The biodegradability of Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate (B1225510) has been assessed through standardized testing. In an aerobic degradation test, it exhibited a Biochemical Oxygen Demand (BOD) degradation rate of 29%. env.go.jp This value is below the threshold for ready biodegradability, suggesting that the compound is not easily broken down by microorganisms in the environment.

The primary mechanism of action for hindered amine light stabilizers (HALS) involves a cyclic process to neutralize free radicals. wikipedia.org This process involves the formation of aminoxyl radicals (also referred to as nitroxide radicals). wikipedia.orgnih.gov While this is a functional transformation, the ultimate breakdown of the core chemical structure in the environment through microbial action appears to be limited. The piperidine (B6355638) ring, a core component of its structure, is essential for its stabilizing function. nih.gov Detailed studies on the specific microbial pathways and the kinetics of its biodegradation in different environmental matrices like water, soil, and sediment are not extensively documented in publicly available literature.

Recent research has indicated that some HALS, including Tinuvin 770 DF (a commercial name for this compound), may inhibit microbial growth, which could in turn affect its rate of biodegradation. nih.gov The antimicrobial properties appear to be linked to the autoxidation of the amine group and the subsequent production of reactive nitrogen species (RNS). nih.gov

Persistence Assessment in Aquatic and Terrestrial Matrices

Persistence is a measure of the time a chemical remains in a particular environment before it is broken down. Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate shows significant persistence in aquatic environments, primarily governed by hydrolysis, a chemical process where a molecule is cleaved into two parts by the addition of a water molecule. The rate of hydrolysis is highly dependent on the pH of the water.

Studies have determined the following hydrolysis half-lives at 25°C:

pH 4: 206 days env.go.jp

pH 7: 57 days env.go.jp

pH 9: 2 days env.go.jp

This data indicates that the compound is considerably more stable in acidic and neutral waters and breaks down much more rapidly under alkaline conditions. Information regarding its persistence in terrestrial matrices such as soil is less available, but its chemical stability suggests it could persist in soil environments as well.

| pH Level | Half-Life (Days) at 25°C | Reference |

|---|---|---|

| 4 (Acidic) | 206 | env.go.jp |

| 7 (Neutral) | 57 | env.go.jp |

| 9 (Alkaline) | 2 | env.go.jp |

Bioaccumulation Potential and Environmental Partitioning Behavior

Bioaccumulation refers to the accumulation of substances in an organism. The potential for a chemical to bioaccumulate is often estimated using its octanol-water partition coefficient (log Kow) and its Bioaccumulation Factor (BCF).

For Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate, the following values have been reported:

Log Kow (octanol-water partition coefficient): 0.35 (at pH 7, 25°C) env.go.jp

Bioaccumulation Factor (BCF): 3.2 (calculated value) env.go.jp

The low log Kow value suggests a preference for water over fatty tissues, and the very low calculated BCF indicates that the substance has a low potential to accumulate in aquatic organisms. env.go.jp This is further supported by the assessment that the risk of exposure through the food chain is considered slight. env.go.jp

Environmental partitioning describes where a chemical is likely to end up in the environment. Based on a Mackay-type level III fugacity model, if released in equal amounts to air, water, and soil, the largest proportion of Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate is predicted to be distributed to the soil. env.go.jp

| Property | Value | Reference |

|---|---|---|

| Log Kow (pH 7, 25°C) | 0.35 | env.go.jp |

| Bioaccumulation Factor (BCF, calculated) | 3.2 | env.go.jp |

| Aqueous Solubility (pH 7.5, 22°C) | 18.8 mg/L | env.go.jp |

| Vapor Pressure (20°C) | 1.33 x 10-8 Pa | env.go.jp |

Mobility and Transport Mechanisms in Soil and Sediment Systems

The mobility of a chemical in soil and sediment is largely determined by its tendency to adsorb to the solid particles versus remaining dissolved in the water within the soil or sediment. This is often quantified by the soil organic carbon-water (B12546825) partitioning coefficient (Koc). A high Koc value indicates that the substance is likely to be strongly adsorbed to soil and organic matter, making it less mobile.

Methodologies for Environmental Monitoring and Metabolite Identification

The detection and quantification of Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate in environmental samples require sensitive analytical techniques. This compound has been identified as a contaminant that can leach from plastic materials, making its monitoring relevant. nih.gov

High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) or tandem mass spectrometry (MS-MS) is a commonly used method for the analysis of this compound. researchgate.netscispace.com These methods offer high sensitivity and selectivity, allowing for the detection of low concentrations (e.g., nanograms per milliliter) in aqueous solutions. researchgate.netscispace.com Sample preparation often involves a clean-up step, such as solid-phase extraction (SPE), to isolate the compound from complex matrices. scispace.com

The primary transformation products, or metabolites, in the context of its function as a HALS, are the aminoxyl radicals formed during the free-radical scavenging process. wikipedia.org The identification of these transient species in complex environmental samples is challenging. The main focus of environmental monitoring is typically on the parent compound, as it is the substance released from consumer and industrial products.

Advanced Applications in Chemical and Materials Science

Role as Dispersants and Emulsifiers in Complex Heterogeneous Systems

The primary function of ethoxylated amines in complex heterogeneous systems is to act as highly effective dispersants and emulsifiers. atamanchemicals.commatangiindustries.com A dispersing agent is utilized to prevent the flocculation of solid particles like pigments and fillers, ensuring they remain stably suspended in a liquid medium. specialchem.com Emulsifiers, similarly, stabilize mixtures of immiscible liquids, such as oil and water. matangiindustries.com

The amphiphilic nature of ethoxylated amines allows them to excel in these roles. venus-goa.com The hydrophobic tail of the molecule adsorbs onto the surface of a solid particle (in a dispersion) or into an oil droplet (in an emulsion), while the hydrophilic ethylene (B1197577) oxide chains extend into the surrounding aqueous medium. This creates a stabilizing layer that prevents particles or droplets from agglomerating. specialchem.com

This functionality is leveraged across numerous industries:

Paints and Coatings: As dispersing agents, they ensure uniform suspension of pigments like titanium dioxide and iron oxides, which is critical for achieving consistent color, gloss, and film integrity. specialchem.comlubrizol.com

Agrochemicals: In pesticide and herbicide formulations, they act as emulsifiers, allowing oil-based active ingredients to be mixed stably with water for even spray application. atamanchemicals.comrimpro-india.comataman-kimya.com

Textile and Leather Processing: They serve as dye leveling agents, ensuring uniform color uptake, and as wetting agents. rimpro-india.comataman-kimya.com

Industrial Cleaners: Their ability to emulsify oils and disperse particulate soils makes them valuable components in formulations for cleaning metal parts and machinery. atamanchemicals.com

Applications in Enhanced Oil Recovery (EOR) Processes: A Research Perspective

A significant area of advanced research involves the use of ethoxylated amines in chemical Enhanced Oil Recovery (EOR), particularly for challenging reservoirs with high temperatures and high salinity. researchgate.netresearchgate.net A key innovation in this field is the development of "switchable" ethoxylated amine surfactants. mdpi.com

These surfactants exhibit a unique pH-dependent behavior. In a non-aqueous or neutral environment, such as when dissolved in supercritical CO2, they remain in a non-ionic state, which allows for excellent solubility and injection into the reservoir. mdpi.com However, upon contact with the reservoir's aqueous phase (brine), the amine headgroup becomes protonated, switching the surfactant to a cationic form. researchgate.netmdpi.com

This transformation is critical for several reasons:

Foam Generation: In their cationic state, these surfactants are highly effective at generating stable foams with injected CO2. This foam increases the viscosity of the CO2, improving mobility control and preventing it from bypassing oil in high-permeability zones. mdpi.comrepec.org

Improved Sweep Efficiency: By improving conformance and mobility control, the CO2 foam can displace trapped oil more effectively, leading to higher recovery rates. researchgate.net

Low Adsorption: In carbonate reservoirs, the cationic nature of the protonated surfactant leads to low adsorption onto the rock surface, which is typically negatively charged. This ensures more of the surfactant remains active in the recovery process. mdpi.com

Research has focused on optimizing these systems for harsh conditions. For example, studies have shown that specific formulations of ethoxylated amines can create stable foams in brines with high concentrations of dissolved salts (e.g., 25 wt% NaCl) and at elevated temperatures (e.g., 150°F / 65°C). mdpi.comrepec.org

| Parameter | Condition | Observation | Reference |

|---|---|---|---|

| Optimal Formulation (High Temp) | 1.5 wt% Surfactant, 25 wt% NaCl, pH 6.5, at 150°F (65°C) | Achieved maximum foam stability. Salt ions enhance packing of surfactant molecules. | mdpi.comrepec.org |

| pH and Salinity Interaction | Low pH (2.5) with no salt | Poor foam stability. | mdpi.comrepec.org |

| pH and Salinity Interaction | Low pH (2.5) with NaCl present | Foam was stable for longer periods due to salt influence. | mdpi.comrepec.org |

| Switchable Behavior | pH threshold of 4-5 | Converts from nonionic to cationic form upon protonation of the amine headgroup. | mdpi.com |

| Solubility Advantage | Nonionic state (in dry CO2) | Excellent solubility in CO2, enabling co-injection. | mdpi.com |

Formulation Science and Design Principles for Ethoxylated Amine-Based Systems

The performance of ethoxylated amine surfactants is highly dependent on their molecular structure and the chemical environment of the formulation. Understanding these principles is key to designing effective systems for specific applications. nouryon.com

Key design parameters include:

Degree of Ethoxylation: The number of ethylene oxide (EO) units in the hydrophilic head group is a critical factor. venus-goa.com A higher degree of ethoxylation generally increases water solubility and can influence the packing of surfactant molecules at interfaces. venus-goa.comacs.orgnih.gov However, a very large number of EO groups can hinder the protonation of the amine head, affecting its "switchable" cationic character. researchgate.net

Alkyl Chain Length: The length of the hydrophobic alkyl chain impacts the surfactant's solubility and how it self-assembles in solution. Longer chains can lead to higher viscosity as they promote the formation and entanglement of rod-like micelles. nouryon.com

pH Control: As discussed, pH is a powerful tool for modulating the properties of ethoxylated amines. By adjusting the pH below the surfactant's pKa, it can be switched from a non-ionic to a cationic state, significantly altering its interfacial behavior and performance. mdpi.com

Additives and Co-solvents: The rheology and stability of formulations can be fine-tuned with additives. Electrolytes, such as sodium chloride, can act as "desolubilizers," promoting the formation of viscous, rod-like micelles. nouryon.com Conversely, co-solvents like ethoxylated alcohols can have a solubilizing effect, helping to control viscosity and prevent the formation of unusable viscoelastic gels. nouryon.com

| Design Parameter | Effect on Formulation | Application Relevance | Reference |

|---|---|---|---|

| Degree of Ethoxylation (EO units) | Higher EO count increases water solubility but can hinder protonation. Affects molecular packing at interfaces. | Balancing solubility for aqueous systems versus the need for cationic functionality (e.g., in EOR). | venus-goa.comresearchgate.netnih.gov |

| Alkyl Chain Length | Longer chains increase the tendency to form viscous, entangled rod-like micelles. | Crucial for designing thickeners for industrial and household cleaning products. | nouryon.com |

| pH Adjustment | Controls the switch between non-ionic and cationic character, altering surface activity and solubility. | Enables "smart" fluids for applications like EOR and pH-responsive delivery systems. | mdpi.com |

| Electrolyte Addition (e.g., NaCl) | Promotes rod-like micelle formation, leading to a significant increase in viscosity. | Used to build viscosity in cleaning formulations and enhance foam stability in EOR brines. | mdpi.comnouryon.com |

| Co-solvent Addition (e.g., Ethoxylated Alcohols) | Acts as a solubilizer to prevent excessive gelling and control flow behavior. | Important for maintaining product stability and usability in high-concentration surfactant systems. | nouryon.com |

Contributions to Sustainable Chemistry and Bio-based Surfactant Development

The chemical industry is increasingly focused on sustainability, driving demand for greener, bio-based products. Ethoxylated amines are part of this trend, with developments focused on both their feedstocks and their end-of-life biodegradability. coatingsworld.comnouryon.com

Traditionally, the hydrophobic portion of these surfactants is often derived from natural, renewable sources like tallow (B1178427), coconut, or oleyl amines. atamanchemicals.comrimpro-india.com However, the hydrophilic ethylene oxide component has historically been sourced from petrochemicals. coatingsworld.com A significant advancement in sustainable chemistry is the production of bio-based ethylene oxide from sources like bio-ethanol derived from sugarcane. coatingsworld.comscconline.org This allows for the creation of ethoxylated surfactants that are 100% renewable and have a reduced carbon footprint. coatingsworld.comscconline.org

From a lifecycle perspective, the biodegradability of ethoxylated amines is an important consideration. Research has shown that these molecules can be broken down by microorganisms. One identified pathway is a central fission of the C(alkyl)-N bond, where bacteria utilize the alkyl chain as a carbon source. nih.gov This process can lead to the formation of non-toxic intermediates, representing a positive environmental attribute. nih.gov

The push for sustainability is also driven by the need to replace less desirable surfactants, such as nonylphenol ethoxylates (NPEs), which have faced regulatory scrutiny due to concerns about their bioaccumulation and breakdown into endocrine-disrupting compounds. uml.edu The development of effective, biodegradable, and fully bio-based ethoxylated amines provides a safer and more sustainable alternative for formulators. nouryon.comuml.edu

Theoretical and Computational Chemistry Approaches

Molecular Dynamics Simulations of Ethoxylated Amine Aggregates and Assemblies

Molecular Dynamics (MD) simulations are a powerful computational method for investigating the time-dependent behavior of molecular systems, offering detailed insights into the spontaneous self-assembly of surfactants into larger aggregates like micelles and their interaction with surfaces. acs.org

Researchers utilize MD simulations to explore how ethoxylated amines organize in solution. These simulations can predict key parameters of self-assembly, such as the critical micelle concentration (CMC), aggregation number, and the morphology of the resulting aggregates (e.g., spherical or worm-like micelles). For instance, simulations of ethoxylated amines in aqueous and non-aqueous solutions have revealed the formation of spherical aggregates. One study on an ethoxylated amine (E1812) in dodecane (B42187) determined the formation of aggregates with a radius of approximately 11 Å. cam.ac.uk

MD simulations are also pivotal in studying the adsorption of these surfactants onto various surfaces. Studies on the interaction of tallow (B1178427) amine ethoxylates with montmorillonite (B579905) clay surfaces have shown that adsorption is driven by a combination of electrostatic interactions and hydrogen bonding. researchgate.net The simulations revealed that the surfactant molecules adsorb within the interlayer space of the clay, forming hydrogen bonds between the surfactant's ethoxy groups and the oxygen atoms of the clay's surface. researchgate.net This detailed understanding of molecular conformation at interfaces is crucial for applications such as in agricultural formulations and mineral processing. researchgate.net

Table 1: Representative Findings from MD Simulations of Ethoxylated Amine Systems

| System Simulated | Key Finding | Significance |

| Ethoxylated Amine (E1812) in Dodecane | Formation of spherical aggregates with a radius of ~11 Å. Addition of acetic acid induced a transition to worm-like micelles. cam.ac.uk | Demonstrates how additives can control aggregate morphology and solution rheology. |

| Ethomeen T/15 on Montmorillonite | Adsorption is driven by hydrogen bonds and electrostatic interactions, with specific conformations identified in the clay's interlayer space. researchgate.net | Explains the mechanism of surface modification by surfactants, essential for designing effective formulation aids. |

| General Ethoxylated Amines | The ethoxy groups are heavily hydrated, with each unit capable of binding approximately two water molecules. researchgate.net | Highlights the role of hydration in determining the hydrophilic character and self-assembly behavior. |

Density Functional Theory (DFT) Calculations for Reaction Energetics and Intermediates

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.com It is particularly valuable for studying reaction mechanisms, reaction energetics, and the nature of chemical bonds, providing insights that are often inaccessible through experimental means alone. frontiersin.org

In the context of ethoxylated amines, DFT calculations can elucidate the energetics of their synthesis, which involves the reaction of an alkyl amine with ethylene (B1197577) oxide. These calculations can determine activation barriers and reaction enthalpies for each step of the ethoxylation process, helping to optimize reaction conditions.

Furthermore, DFT is extensively used to understand the interaction between surfactant molecules and surfaces, a key aspect of their function as corrosion inhibitors. rsc.org DFT calculations can quantify the energy of adsorption of an ethoxylated amine molecule onto a metal surface. By analyzing the electronic structure of the system, researchers can determine the mechanism of interaction, such as the charge sharing between the heteroatoms (N, O) of the surfactant and the vacant d-orbitals of the metal atoms. rsc.org This physical and chemical adsorption forms a protective film that inhibits corrosion. The calculated binding energies can be correlated with experimentally observed inhibition efficiencies. rsc.org

Table 2: Quantum Chemical Parameters from DFT for Corrosion Inhibition Analysis

| Parameter | Symbol | Significance in Reactivity |

| Energy of the Highest Occupied Molecular Orbital | EHOMO | Indicates the molecule's ability to donate electrons. Higher values suggest a greater tendency to adsorb on a metal surface. rsc.org |

| Energy of the Lowest Unoccupied Molecular Orbital | ELUMO | Represents the molecule's ability to accept electrons. The energy gap (ELUMO - EHOMO) relates to the molecule's stability. rsc.org |

| Electronegativity | χ | Describes the tendency of a molecule to attract electrons. rsc.org |

| Global Hardness | η | Measures the resistance to change in electron distribution. Soft molecules (low η) are generally more reactive. frontiersin.orgrsc.org |

| Fraction of Electrons Transferred | ΔN | Quantifies the number of electrons transferred from the inhibitor molecule to the metal surface. rsc.org |

Predictive Modeling of Structure-Property Relationships and Self-Assembly Processes

Predictive modeling, encompassing techniques from quantitative structure-property relationships (QSPR) to machine learning (ML), aims to forecast the physicochemical properties and behavior of molecules based on their structure. uu.nl These approaches are increasingly used to accelerate the design and development of new surfactants. cam.ac.uk

For ethoxylated amines, QSPR models can establish mathematical relationships between molecular descriptors (e.g., alkyl chain length, number of ethoxy units, molecular weight) and macroscopic properties like the critical micelle concentration (CMC), surface tension at the CMC (γcmc), and emulsification capacity. By training models on existing experimental data, researchers can predict the properties of novel, unsynthesized surfactant structures, guiding synthetic efforts toward molecules with desired performance characteristics.

More advanced techniques like Dissipative Particle Dynamics (DPD) can be used to simulate self-assembly properties. acs.org DPD is a coarse-graining method that allows for the simulation of larger systems over longer timescales than all-atom MD. acs.org By developing reliable parameters that translate chemical structures into DPD bead interactions, researchers can accurately predict CMC values, aggregation numbers, and the shapes of supramolecular assemblies for a wide range of surfactants, including ethoxylated amines. acs.org

Computational Approaches to Interfacial Adsorption and Surface Interaction Phenomena

The efficacy of ethoxylated amines in many applications hinges on their ability to adsorb at interfaces (e.g., air-water, oil-water, solid-liquid) and alter interfacial properties. Computational methods provide a molecular-level view of these phenomena. researchgate.net

Computational studies of ethoxylated amines like Ethomeen C12 have been used to investigate their interfacial properties under various conditions of temperature, pH, and salinity. mdpi.com These studies compute key surface properties derived from surface tension measurements, such as the surface excess concentration (Γmax), which is the excess concentration of the surfactant at the interface compared to the bulk, and the minimum area per molecule (Amin) at the interface. mdpi.com

Results show that environmental factors significantly impact performance. For Ethomeen C12, an increase in temperature was found to increase its CMC. mdpi.com The presence and type of salt also play a crucial role; for instance, the CMC was lower in a CaCl₂ solution compared to an NaCl solution, indicating a stronger interaction with divalent cations. mdpi.com Such computational insights are critical for optimizing surfactant formulations for specific environments, such as in enhanced oil recovery where conditions of high temperature and salinity are common. mdpi.commdpi.com

Table 3: Interfacial Properties of Ethomeen C12 Under Varying Conditions

| Condition | Property | Value |

| 5 wt% NaCl, 25 °C | Critical Micelle Concentration (CMC) | 1.6 x 10-3 wt% mdpi.com |

| 5 wt% NaCl, 65 °C | Critical Micelle Concentration (CMC) | 4.6 x 10-3 wt% mdpi.com |

| 9 wt% CaCl₂, 25 °C | Critical Micelle Concentration (CMC) | 2.3 x 10-3 wt% mdpi.com |

Regulatory Science and Data Evaluation Frameworks in Chemical Research

Scientific Methodologies for Hazard Assessment Data Generation and Evaluation

The hazard assessment of UVCB substances like Amines, C16-18 and C18-unsatd., alkyl, ethoxylated, requires robust scientific methodologies that can account for their inherent complexity and variability. nih.gov Since testing every constituent of a UVCB is impractical, a combination of whole-substance testing, constituent and fraction analysis, and data-gap filling techniques are employed. researchgate.netacs.orgfrontiersin.org

A primary approach for hazard data generation involves conducting toxicological studies on the whole substance, following internationally recognized guidelines such as those established by the Organisation for Economic Co-operation and Development (OECD). For Amines, C16-18 and C18-unsatd., alkyl, ethoxylated, available data from such studies provide key insights into its hazard profile. windows.netwindows.net

Key Research Findings from Hazard Assessment Studies:

Acute Oral Toxicity: Studies on rats following OECD Test Guideline 401 indicate that the substance is harmful if swallowed, with an LD50 value between 300 and 2,000 mg/kg. windows.netwindows.net

Skin Irritation: Following OECD Test Guideline 404, tests on rabbits have shown the substance to be irritating to the skin. windows.netwindows.net

Eye Damage: Research conducted according to OECD Test Guideline 405 on rabbits reveals that the substance can cause irreversible effects on the eye. windows.netwindows.net

Skin Sensitization: A Buehler Test on guinea pigs, as per OECD Test Guideline 406, indicated that the substance is not a skin sensitizer. windows.net

Due to the variable nature of UVCBs, a category approach or read-across is often utilized. nih.govwindows.net This involves grouping structurally similar substances and using data from well-studied chemicals to predict the properties of those with limited data. researchgate.netaltex.org For ethoxylated amines, this means that data from analogous substances, such as other tallow (B1178427) amines or ethoxylated fatty amines, may be used to fill data gaps. industrialchemicals.gov.aucir-safety.org New Approach Methodologies (NAMs), including in vitro testing and computational modeling like (Quantitative) Structure-Activity Relationship ((Q)SAR) models, are also increasingly used to characterize substance similarity and support the grouping of UVCBs. researchgate.netnih.govaltex.org

Interactive Data Table: Hazard Profile of Amines, C16-18 and C18-unsatd., alkyl, ethoxylated

| Hazard Endpoint | Test Guideline | Species | Result | Classification |

| Acute Oral Toxicity | OECD 401 | Rat | LD50 > 300 - 2,000 mg/kg | Acute Tox. 4 (H302) |

| Skin Irritation | OECD 404 | Rabbit | Irritating | Skin Irrit. 2 (H315) |

| Eye Damage | OECD 405 | Rabbit | Irreversible effects | Eye Dam. 1 (H318) |

| Skin Sensitization | OECD 406 | Guinea pig | Not sensitizing | Not classified |

Influence of European Chemicals Agency (ECHA) and REACH Frameworks on Academic Research Directions

The European Chemicals Agency (ECHA) and the Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) regulation are pivotal in shaping chemical research in the European Union. chemistryviews.orgeuropa.eu The core principle of REACH, "no data, no market," mandates that industry is responsible for assessing and managing the risks of the chemicals they produce and market. europa.eu This has profound implications for academic research.

ECHA's work in evaluating substances and identifying regulatory needs directly influences research priorities. eu-parc.eueuropa.eu The agency actively communicates its scientific research needs to inspire the wider research community, including academia, through initiatives like the Partnership for the Assessment of Risk from Chemicals (PARC). chemistryviews.orgeu-parc.eueuropa.eu This ensures that funded scientific research addresses current regulatory challenges. eu-parc.eueuropa.eu

For complex substances like ethoxylated amines, the REACH framework has spurred the development and refinement of assessment methodologies for UVCBs. researchgate.netfrontiersin.org ECHA has developed specific guidance on grouping substances and applying read-across techniques to meet REACH requirements, which is particularly relevant for UVCBs with minor constituent differences. frontiersin.org The regulatory focus on replacing hazardous chemicals with safer alternatives provides an incentive for innovation in green chemistry, which can direct academic research toward developing more benign and biodegradable surfactants. molybdenumconsortium.orgbonafideresearch.com

ECHA's priority research areas that are relevant to ethoxylated amines include:

Developing test methods for critical health effects like endocrine disruption, immunotoxicity, and neurotoxicity. chemistryviews.orgeu-parc.eu

Improving the assessment of bioaccumulation and environmental impact. eu-parc.eu

Promoting a shift away from animal testing by validating and implementing NAMs. eu-parc.eu

Gaining new information on complex chemicals like polymers and nanomaterials. chemistryviews.orgeu-parc.eu

The regulatory drive under REACH to fill data gaps for registered substances directly creates research opportunities for academic institutions to perform studies that are compliant with regulatory standards.

Harmonization Principles in Chemical Classification for Research and Communication Purposes

Harmonized classification and labeling are essential for ensuring that the hazards of chemicals are communicated consistently to researchers, workers, and consumers. cesio.eu The United Nations' Globally Harmonised System of Classification and Labelling of Chemicals (GHS), implemented in the EU via the Classification, Labelling and Packaging (CLP) Regulation, provides the foundation for this harmonization. cesio.eu

For complex substances like Amines, C16-18 and C18-unsatd., alkyl, ethoxylated, specific principles are applied for classification, especially when data on the entire substance is limited. ekotox.eu

Key Harmonization and Classification Principles:

Use of Available Data: When reliable test data for the entire substance exists, it is the primary basis for classification. ekotox.eu

Bridging Principles: In the absence of data for the mixture itself, bridging principles allow for classification based on data from similar tested mixtures. ekotox.euchemsafetypro.com These principles include:

Dilution: If a substance is diluted with a less hazardous one, the hazard classification of the original substance can be applied to the dilution. ekotox.euchemsafetypro.com

Batching: Different batches of the same substance produced under the same conditions are expected to have the same hazard profile. ekotox.euchemsafetypro.com

Interpolation: An untested mixture can be classified similarly to two tested mixtures with the same hazardous ingredient and consistent hazard levels. ekotox.euchemsafetypro.com

Substantially Similar Mixtures: The classification of a tested mixture can be extended to a new, substantially similar mixture. ekotox.euchemsafetypro.com

Weight of Evidence (WoE): This approach involves using expert judgment to consider all available relevant information to determine the hazard classification. cesio.euekotox.eu This is particularly important for UVCBs where data may be available for various constituents or from different types of studies.

Cut-off Values/Concentration Limits: Classification can be based on the concentration of individual hazardous ingredients within the mixture exceeding certain thresholds. chemsafetypro.com

Industry bodies like the European Council of Chemical Industry (Cefic) and its sector group CESIO (the European Committee of Organic Surfactants and their Intermediates) play a role in promoting harmonized classification for surfactants by compiling data and providing recommendations based on a weight of evidence approach. cesio.eu

Table: GHS Classification for Amines, C16-18 and C18-unsatd., alkyl, ethoxylated windows.net

| Hazard Class | Hazard Category | Hazard Statement |

| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage |

| Hazardous to the Aquatic Environment (Acute) | Category 1 | H400: Very toxic to aquatic life |

| Hazardous to the Aquatic Environment (Chronic) | Category 1 | H410: Very toxic to aquatic life with long lasting effects |

Identification of Data Gaps and Future Research Needs in Regulatory Science for Ethoxylated Amines

Despite the existing data, significant knowledge gaps remain for ethoxylated amines, including the specific substance Amines, C16-18 and C18-unsatd., alkyl, ethoxylated. These gaps are a key driver for future research in regulatory science.

Identified Data Gaps:

Long-term Toxicity: There is a notable lack of publicly available information on chronic toxicity endpoints such as carcinogenicity, mutagenicity (specifically in vivo), and teratogenicity (developmental toxicity). windows.netwindows.netcastrol.com Information on repeated dose toxicity is also listed as unavailable in some safety data sheets. windows.net

Endocrine Disruption: The potential for ethoxylated amines to act as endocrine disruptors is an area of concern with limited specific data, representing a significant research need. ontosight.ai ECHA has identified endocrine disruption as a priority area for which more sensitive test methods are needed. eu-parc.eueuropa.eu

Toxicokinetics: There is a substantial knowledge gap regarding the human exposure, absorption, distribution, metabolism, and excretion (ADME) of polyethoxylated tallow amines (POEAs). nih.gov This lack of data, including validated biomarkers of exposure, hinders a full assessment of their health risks. nih.gov

Environmental Fate and Behavior: While some data exists, more comprehensive information on the environmental persistence, bioaccumulation potential, and long-term environmental impacts of various ethoxylated amines is needed to refine environmental risk assessments. ontosight.ai

Compositional Uncertainty: For UVCBs like POEAs, the exact composition is often proprietary and can vary. nih.gov This uncertainty makes it challenging to quantify exposure and link specific components to toxicity, highlighting a need for improved analytical methods and characterization. nih.gov

Future Research Needs:

Future research should be directed at filling these data gaps to improve the accuracy of risk assessments and support regulatory decision-making. Key areas for investigation include:

Conducting extended toxicity studies to evaluate the potential for carcinogenicity, reproductive toxicity, and specific target organ toxicity after repeated exposure.

Developing and applying NAMs to screen for and assess endocrine disruption potential, as well as other complex endpoints like neurotoxicity and immunotoxicity. eu-parc.eueuropa.eu

Performing toxicokinetic studies to understand how ethoxylated amines are processed in the body, which is crucial for human health risk assessment. nih.gov

Improving analytical methodologies to better characterize the constituents of complex ethoxylated amine mixtures, which will aid in applying read-across and category approaches more accurately. nih.gov

Investigating the environmental degradation pathways and potential for long-term persistence and bioaccumulation to better understand the ecological risks.

Addressing these research needs will not only enhance the safety assessment of Amines, C16-18 and C18-unsatd., alkyl, ethoxylated but also contribute to the broader regulatory science framework for UVCB substances.

Future Research Directions and Emerging Paradigms

Exploration of Novel and Sustainable Ethoxylation Processes

The conventional ethoxylation of fatty amines, typically catalyzed by strong bases like potassium hydroxide (B78521) (KOH), has been an industrial workhorse. However, this process yields a broad distribution of ethoxymers and can produce undesirable byproducts, such as 1,4-dioxane. Future research is intensely focused on developing cleaner, more precise, and sustainable manufacturing routes.

A primary area of innovation is the use of narrow-range ethoxylation (NRE) catalysts. Unlike conventional methods, NRE catalysts produce a more targeted distribution of ethylene (B1197577) oxide (EO) adducts. This precision allows for the creation of surfactants with enhanced performance characteristics, such as improved detergency, lower melting points for easier handling, and properties that can mimic now-restricted alkylphenol ethoxylates (APEOs). sasoltechdata.com One patented approach involves using an essentially 1:1 molar ratio of an alkali metal catalyst to a fatty alcohol to initiate the reaction, which helps control the polyethoxy chain distribution. google.com

Another significant trend is the development of advanced reactor technologies that improve safety, productivity, and selectivity. frontiersin.org Traditional stirred-tank reactors are being challenged by more sophisticated designs like the Venturi Loop Reactor (VLR) and the Enhanced Loop Reactor (ELR), which offer superior mass and heat transfer, minimizing byproduct formation and allowing for safer operation at higher reaction rates. frontiersin.org

Furthermore, sustainability is driving research into alternative catalysts and process conditions. Double Metal Cyanide (DMC) catalysts are being explored for continuous ethoxylation processes, which can offer higher efficiency and a smaller environmental footprint compared to traditional batch processes. google.com Research also continues into optimizing reaction parameters such as temperature, pressure, and catalyst concentration to maximize conversion and minimize the formation of impurities. chalmers.se

Table 1: Comparison of Ethoxylation Technologies

| Feature | Conventional (KOH) Catalysis | Narrow-Range (NRE) Catalysis | Advanced Reactors (e.g., ELR) |

|---|---|---|---|

| Ethoxylate Distribution | Broad (Flory distribution) | Narrow, peaked | Dependent on catalyst, improved by process control |

| Byproduct Formation | Higher (e.g., PEGs, 1,4-dioxane) | Lower | Minimized through enhanced mass/heat transfer |

| Process Type | Typically Batch | Batch or Continuous | Batch or Continuous |

| Key Advantage | Established, low-cost catalyst | Tailored surfactant performance sasoltechdata.com | High productivity, enhanced safety frontiersin.org |

| Research Focus | Process optimization | New catalyst development researchgate.net | Reactor design and modeling frontiersin.org |

Development of Advanced Analytical Tools for Characterizing Complex Surfactant Mixtures

Ethoxylated amines are inherently complex mixtures, containing a range of oligomers, isomers, and unreacted starting materials. A precise understanding of this composition is critical for quality control, performance optimization, and regulatory compliance. Traditional analytical methods often lack the resolution to fully characterize these mixtures. nih.gov

The future of surfactant analysis lies in advanced separation and detection techniques, particularly those based on mass spectrometry (MS) . nih.gov Hyphenated techniques are becoming indispensable:

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for separating the ethoxylate oligomers and providing accurate mass information for identification and quantitation. impactanalytical.com It is especially useful for non-volatile surfactants that cannot be analyzed by gas chromatography.

Gas Chromatography-Mass Spectrometry (GC-MS) remains valuable for analyzing residual raw materials or specific byproducts. alfa-chemistry.com

High-Resolution Mass Spectrometry (HRMS) offers a deeper level of insight, allowing for the determination of elemental compositions and the structural elucidation of unknown components and degradation products. nih.gov Techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) have also been effectively used to characterize the complex composition of related ethoxylated surfactants. researchgate.net As these instruments become more robust and accessible, they will transition from specialized research tools to routine quality control applications.

Integration of Artificial Intelligence and Machine Learning in Ethoxylated Amine Design and Optimization

The design of new surfactants with specific properties is a complex, multi-variable challenge. Artificial Intelligence (AI) and Machine Learning (ML) are emerging as transformative tools to accelerate this process. mdpi.com Instead of relying solely on experimental trial-and-error, researchers can leverage computational models to predict surfactant performance based on molecular structure.

Key applications of AI/ML in this field include:

Structure-Property Relationship Modeling: ML algorithms can be trained on existing data to build models that predict properties like critical micelle concentration (CMC), surface tension, and foaming ability from the chemical structure of an ethoxylated amine. mdpi.com This allows for the virtual screening of thousands of potential candidates to identify the most promising ones for synthesis.

Process Optimization: AI can be used to optimize manufacturing processes by analyzing real-time data from reactors to predict outcomes and suggest adjustments to temperature, pressure, or feed rates, leading to higher yields and purity. researchgate.net

Automated Synthesis Planning: AI tools can assist chemists by proposing novel and efficient synthetic routes for target molecules, reducing development time and resources. mdpi.com

While the application of AI specifically to ethoxylated amines is still in its early stages, the broader application in the chemical industry demonstrates its immense potential. researchgate.netmdpi.com The development of large, high-quality datasets on surfactant properties will be crucial for training more accurate and predictive models.

Interdisciplinary Research at the Interface of Chemistry, Biology, and Engineering for Novel Applications

The future applications of ethoxylated amines will be driven by interdisciplinary research that combines chemical innovation with principles from biology and engineering. This convergence is opening up new possibilities in advanced materials, environmental science, and energy.

One major area is in Enhanced Oil Recovery (EOR) . "Switchable" ethoxylated amine surfactants are being engineered to change their properties in response to triggers like CO2 concentration. mdpi.com These smart surfactants can be injected deep into reservoirs and then activated to generate foam, which improves the sweep efficiency of CO2 flooding to recover trapped oil. mdpi.com This application requires a deep understanding of fluid dynamics (engineering), interfacial chemistry, and reservoir geology.

In the realm of biology and environmental science, there is a strong push to develop more environmentally benign surfactants. palsgaard.com This involves designing ethoxylated amines that exhibit high performance but also rapid biodegradability, low aquatic toxicity, and are derived from renewable feedstocks. This research requires collaboration between synthetic chemists to build the molecules and biologists to assess their environmental fate and impact. Novel formulations, such as Gemini surfactants (molecules with two surfactant units), are being synthesized and tested for applications that demand high efficiency and stability under harsh conditions, like those found in oilfields. researchgate.net

This interdisciplinary approach ensures that the next generation of ethoxylated amines is not only high-performing but also safe, sustainable, and tailored for the complex challenges of modern industries.

Q & A

Q. How can researchers verify the identity and purity of Einecs 265-849-3 in experimental settings?

- Methodological Answer : Begin with a literature review to identify established characterization protocols for structurally similar compounds. Use spectroscopic techniques (e.g., NMR, IR) and chromatographic methods (HPLC, GC-MS) to confirm molecular structure and purity. For novel derivatives, include elemental analysis and X-ray crystallography if applicable. Cross-reference results with databases like PubChem or Reaxys, and ensure reproducibility by repeating synthesis and characterization under controlled conditions .

Q. What analytical techniques are most appropriate for characterizing the physicochemical properties of this compound?

- Methodological Answer : Prioritize techniques based on the property under investigation:

- Solubility : Use UV-Vis spectroscopy or gravimetric analysis.

- Thermal stability : Employ thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC).

- Surface morphology : Utilize scanning electron microscopy (SEM) or atomic force microscopy (AFM).

Validate results against published data for analogous compounds, and document deviations with error margins .

Q. What safety protocols should be implemented when handling this compound in laboratory settings?

- Methodological Answer : Conduct a hazard assessment using Safety Data Sheets (SDS) and regulatory databases (e.g., ECHA). Implement engineering controls (fume hoods, gloveboxes) and personal protective equipment (PPE) based on compound toxicity. Design experiments to minimize exposure through micro-scale synthesis and real-time monitoring (e.g., gas sensors). Include emergency response protocols in the experimental design .

Advanced Research Questions

Q. How can researchers design experiments to investigate the reaction mechanisms involving this compound?

- Methodological Answer : Use kinetic studies (e.g., rate determination via spectrophotometry) and isotopic labeling (e.g., deuterium or ¹³C tracing) to elucidate pathways. Pair computational modeling (DFT, MD simulations) with experimental data to validate intermediates. Ensure experimental controls account for solvent effects, temperature, and catalytic influences. Publish raw datasets and computational codes for peer validation .

Q. What strategies address discrepancies in reported physicochemical data for this compound across studies?

- Methodological Answer : Conduct a meta-analysis of existing data, identifying variables such as synthesis routes, instrumentation calibration, or environmental conditions. Replicate conflicting experiments under standardized protocols. Apply statistical tools (e.g., ANOVA, Bland-Altman plots) to quantify variability. Discuss limitations in methodology sections and propose consensus protocols for future work .

Q. How can computational methods predict the biological or environmental interactions of this compound?

- Methodological Answer : Use QSAR (Quantitative Structure-Activity Relationship) models to estimate toxicity or biodegradability. Validate predictions with in vitro assays (e.g., enzyme inhibition studies) or environmental simulations (microcosm experiments). Ensure transparency by documenting software parameters (e.g., force fields in molecular dynamics) and open-access data repositories .

Q. What methodologies optimize the reproducibility of synthesis protocols for this compound derivatives?

- Methodological Answer : Develop a stepwise optimization framework:

Screen reaction conditions (solvent, catalyst, temperature) via Design of Experiments (DoE).

Validate scalability using flow chemistry or automated reactors.

Characterize intermediates with in-situ monitoring (e.g., ReactIR).

Publish detailed protocols in supplementary materials, including raw spectral data and failure cases .

Q. How can interdisciplinary approaches enhance the study of this compound’s applications in materials science?

- Methodological Answer : Collaborate with materials scientists to design hybrid systems (e.g., metal-organic frameworks or polymer composites). Use synchrotron radiation or neutron scattering to probe structural dynamics. Integrate lifecycle analysis (LCA) to assess environmental impact. Frame research questions using the PCC (Population, Concept, Context) model to ensure relevance across disciplines .

Methodological Best Practices

- Data Management : Store raw data in FAIR-compliant repositories (e.g., Zenodo) with metadata templates .

- Ethical Compliance : Address ethical considerations in methodology sections, including safe disposal protocols and conflict-of-interest disclosures .

- Peer Review : Pre-submit protocols to platforms like *Protocols.io * for community feedback .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.